molecular formula C13H22O2 B12753026 Propyl 2,4-decadienoate CAS No. 84788-08-9

Propyl 2,4-decadienoate

Cat. No.: B12753026
CAS No.: 84788-08-9
M. Wt: 210.31 g/mol
InChI Key: RKDOXCGYGLYOBV-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2,4-decadienoate is an organic compound belonging to the class of fatty acid esters . It is registered with the flavorings industry as FEMA 3648 and is primarily valued in research and development for its distinctive organoleptic properties, characterized by a complex profile of fatty, melon, green, and pear notes with fresh vegetable and waxy tropical nuances . As a flavoring agent, it finds potential application in the study and development of flavors for beverages, gelatins, jams, and confectionery frostings . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and determined that it poses no safety concern at current levels of intake when used as a flavouring agent . This reagent is presented as a colorless to pale yellow clear liquid with a specific gravity of 0.913-0.919 at 25°C and a molecular formula of C13H22O2 . It is important to note that the U.S. Food and Drug Administration (FDA) no longer provides for the use of this synthetic flavoring substance in food . This product is intended for research purposes only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84788-08-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

propyl (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+

InChI Key

RKDOXCGYGLYOBV-BNFZFUHLSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OCCC

Canonical SMILES

CCCCCC=CC=CC(=O)OCCC

density

0.913-0.919

physical_description

colourless to light pale yellow liquid;  Bartlett pear aroma

solubility

Soluble in fat;  Insoluble in water
soluble (in ethanol)

Origin of Product

United States

Synthetic Strategies and Methodologies for Propyl 2,4 Decadienoate

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies for producing propyl 2,4-decadienoate leverage the specificity of enzymes to achieve high purity and desired isomeric forms. These methods are often considered more environmentally friendly than traditional chemical syntheses.

Enzymatic Transesterification Techniques Utilizing Lipases and Whole-Cell Biotransformations

Enzymatic transesterification is a key method for the synthesis of this compound and its esters. Lipases, particularly from Candida antarctica, have shown high efficacy in this process. google.comgoogle.comchimia.ch For instance, the immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym® 435) can catalyze the transesterification of Stillingia oil with ethanol (B145695) to produce a mixture of ethyl esters, from which ethyl (2E,4Z)-2,4-decadienoate can be isolated. google.comgoogle.comchimia.ch This process is notable for its high efficiency, with conversion rates around 95%. chimia.ch The reaction is typically carried out at temperatures between 20°C and 60°C. google.com

While many common lipases from sources like Mucor and Pseudomonas show low specificity for trans-2,cis-4-decadienoic acid, Candida antarctica lipase B is an exception, enabling good yields. chimia.ch The process can be adapted for the synthesis of this compound by using propanol (B110389) instead of ethanol. The use of whole-cell biotransformations is another approach, where entire microorganisms are used as catalysts, potentially reducing the costs associated with enzyme isolation and purification. jetir.orgperfumerflavorist.com

Table 1: Lipase Screening for Ethyl trans-2,cis-4-decadienoate Production

Enzyme SourceYieldReference
Candida antarctica Lipase B (Novozym 435)Good chimia.ch
Candida antarctica Lipase B (SP525)Good chimia.ch
Mucor miehei<0.5% google.com
PseudomonasLow chimia.ch

Stereoselective and Stereocontrolled Synthesis for Isomeric Purity

Achieving high isomeric purity is crucial for the desired sensory properties of this compound, with the (2E,4Z) isomer being of particular interest. usda.govacs.org Chemoenzymatic methods can play a role in achieving this stereoselectivity. For example, lipases can be used for the asymmetric acetylation of precursors, which can then be converted into specific isomers of decadienoates. researchgate.net

The synthesis of specific isomers often involves a combination of enzymatic and chemical steps. For instance, the (2E,4E) and (2E,4Z) isomers of various decadienoic acid esters, including the propyl ester, have been synthesized for research purposes by first hydrolyzing technical grade ethyl (2E,4Z)-2,4-decadienoate to the corresponding acid, which is then purified and re-esterified. usda.gov Furthermore, treatment of (2E,4Z)-2,4-alkadienoic esters with lithium diisopropylamide (LDA) can yield (3E,5E)-isomers with high stereoselectivity, while the same treatment of (2E,4E)-isomers produces (3E,5Z)-isomers. oup.com

Conventional Organic Synthetic Pathways

Traditional organic synthesis offers a range of methods for constructing the carbon skeleton and the conjugated diene system of this compound.

Organometallic Reagent-Based Syntheses for Carbon-Carbon Bond Formation

Organometallic reagents are frequently used to create the carbon-carbon bonds necessary for the decadienoate chain. One notable method involves the addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate, which can produce ethyl (E,Z)-2,4-decadienoate in high yield and purity. orgsyn.org Another approach uses the reaction of 1-heptynylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate. orgsyn.org These reactions typically require anhydrous conditions and low temperatures. orgsyn.org Organoiron complexes have also been explored as a potential route in the synthesis of related polyene natural products. marquette.edu

Olefination Reactions for Conjugated Diene System Construction (e.g., Wittig Reaction)

The Wittig reaction is a powerful tool for forming the conjugated double bonds found in this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For example, the Wittig reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate has been used to prepare ethyl (E,Z)-2,4-decadienoate. orgsyn.orgresearchgate.net While effective, a potential drawback of the Wittig reaction is the occasional difficulty in separating the triphenylphosphine (B44618) oxide byproduct from the desired ester. orgsyn.org Tandem Dess-Martin oxidation followed by a Wittig reaction is another variation that has been successfully employed. researchgate.net

Thermal Rearrangements of Allenic Intermediates

A stereocontrolled synthesis of (2E,4Z)-dienoic esters can be achieved through the thermal rearrangement of β-allenic esters. researchgate.net This method is considered experimentally simple and economically viable. researchgate.net The process involves heating a β-allenic ester, such as ethyl 3,4-decadienoate, in the presence of an alumina (B75360) catalyst to yield the corresponding (2E,4Z)-dienoic ester with high stereoselectivity. researchgate.netorgsyn.org The allenic ester precursor is typically synthesized via a Claisen rearrangement of a propargyl alcohol. researchgate.net This rearrangement can also be promoted by other catalysts or conditions, and is a key step in several synthetic routes to decadienoates. researchgate.netacs.org

Table 2: Comparison of Synthetic Methods for Ethyl (E,Z)-2,4-decadienoate

MethodReagentsYieldPurityReference
Organocuprate AdditionLithium di-(Z)-1-heptenylcuprate, ethyl propiolate90%95% orgsyn.org
Organomagnesium Reaction1-heptyneylmagnesium bromide, ethyl (E)-β-(N,N-diethylamino)acrylate32%89% orgsyn.org
Wittig ReactionHexyltriphenylphosphonium bromide, ethyl (E)-4-oxo-2-butenoate68%85% orgsyn.org
Thermal RearrangementEthyl 3,4-decadienoate, aluminum oxideHighHigh stereoselectivity orgsyn.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield, improve purity, and ensure economic viability. While specific optimization studies for this compound are not extensively detailed in publicly available research, a wealth of information exists for the synthesis of its close structural analog, ethyl (2E,4Z)-2,4-decadienoate. The enzymatic transesterification of naturally occurring esters is a prominent method, and the principles governing its optimization are directly applicable to the synthesis of the propyl ester.

The primary route explored for the natural synthesis of these esters involves the enzymatic transesterification of Stillingia oil, which contains glycerides of trans-2,cis-4-decadienoic acid. google.comresearchgate.net This process typically utilizes propanol as the acyl acceptor to produce this compound, analogous to the use of ethanol for the ethyl ester. Key parameters that are manipulated to optimize the reaction include the choice of catalyst, reaction temperature, incubation time, and the ratio of substrates and catalyst.

Catalyst Selection and Concentration

The selection of an appropriate enzyme is paramount for achieving high yields. Research into the synthesis of the corresponding ethyl ester (DDAE) has shown that most common lipases and esterases exhibit low specificity and activity towards the decadienoic acid glycerides found in Stillingia oil. google.com However, lipase from the yeast Candida antarctica has been identified as exceptionally effective for this transesterification. google.comresearchgate.net Specifically, the immobilized form, known as Novozym 435, is preferred and has demonstrated superior performance. google.comchimia.ch

The concentration of the enzyme directly influences the reaction rate. Studies on the ethyl ester show a clear dependence of conversion rate on the enzyme-to-substrate ratio. While higher enzyme concentrations accelerate the reaction, an optimal level must be determined to balance reaction speed with the cost of the biocatalyst. For instance, experiments have been conducted using enzyme concentrations ranging from 5% to 20% by weight relative to the oil. google.comchimia.ch An almost complete conversion to the ethyl ester was achieved after two days using 20% by weight of Novozym 435. google.com At lower concentrations, the reaction requires a longer duration to reach completion. google.comchimia.ch

Table 1: Effect of Enzyme (Novozym 435) Concentration on Ethyl (2E,4Z)-2,4-decadienoate Yield This table presents data for the synthesis of the ethyl ester as a model for the optimization of this compound synthesis.

Stillingia Oil (g)Ethanol (g)Enzyme Conc. (% w/w)Reaction TimeYield of Ethyl Ester (%)Reference
1002053 days~2.5 google.com
10020102 days~4.0 google.com
10020202 days~4.5 google.com

Influence of Reaction Temperature

Temperature is a critical parameter in enzyme-catalyzed reactions. It affects enzyme activity, stability, and reaction equilibrium. For the transesterification of Stillingia oil with Novozym 435, parallel trials at different temperatures have been performed to identify the optimal condition. The results indicate that the yield of ethyl (2E,4Z)-2,4-decadienoate increases as the temperature is raised from 20°C to 45°C. A further increase to 60°C leads to a decrease in yield, suggesting that 45°C is near the optimal temperature for this specific enzymatic system. google.comchimia.ch

Table 2: Effect of Temperature on Ethyl (2E,4Z)-2,4-decadienoate Yield This table presents data for the synthesis of the ethyl ester as a model for the optimization of this compound synthesis. Reaction conditions: 100g Stillingia oil, 20g ethanol, 20g Novozym 435.

Temperature (°C)Yield after 1 day (%)Yield after 2 days (%)Reference
201.82.5 google.com
454.04.5 google.com
603.84.1 google.com

Optimization of Reaction Time

The duration of the reaction, or incubation time, is another key variable. The reaction is monitored over time to determine the point at which maximum yield is achieved, after which the yield may plateau or decrease due to side reactions or enzyme degradation. For the Novozym 435-catalyzed synthesis of the ethyl ester at an optimized temperature of 45°C, the optimal incubation time was found to be approximately two days (48 hours). google.comchimia.ch Extending the reaction to three days did not result in a significant increase in product yield. google.com

Table 3: Effect of Incubation Time on Ethyl (2E,4Z)-2,4-decadienoate Yield This table presents data for the synthesis of the ethyl ester as a model for the optimization of this compound synthesis. Reaction conditions: 45°C, 100g Stillingia oil, 20g ethanol, 20g Novozym 435.

Incubation Time (days)Yield of Ethyl Ester (%)Reference
14.0 google.com
24.5 google.com
34.5 google.com

These detailed findings from the synthesis of ethyl (2E,4Z)-2,4-decadienoate provide a robust framework for the optimization of this compound synthesis via a similar enzymatic transesterification pathway using propanol. The selection of Candida antarctica lipase (Novozym 435), an optimal temperature around 45°C, a reaction time of approximately 48 hours, and an appropriate enzyme concentration are crucial factors for maximizing the yield of the target propyl ester.

Biochemical Pathways and Metabolic Transformations of Propyl 2,4 Decadienoate

Integration into Fatty Acid Metabolism Pathways

As a fatty acid ester, Propyl 2,4-decadienoate is expected to be integrated into the general fatty acid metabolism. The initial and most significant metabolic step for esters is hydrolysis. In vivo, this process is catalyzed by various esterases present in the gastrointestinal tract, blood, and liver, breaking the ester bond to yield 2,4-decadienoic acid and propanol (B110389).

Following hydrolysis, the liberated 2,4-decadienoic acid can be activated to its coenzyme A (CoA) derivative, 2,4-decadienoyl-CoA. This activated form can then enter the β-oxidation pathway, a major catabolic process for fatty acids. However, the presence of double bonds at even-numbered carbons (positions 2 and 4) requires the action of auxiliary enzymes to facilitate its complete degradation to acetyl-CoA. Specifically, the β-oxidation of 2,4-dienoyl-CoA involves the enzyme 2,4-dienoyl-CoA reductase. The resulting products can then be utilized for energy production through the citric acid cycle or for the synthesis of other biomolecules hmdb.ca.

The propanol released from the hydrolysis of this compound is expected to be oxidized to propionaldehyde (B47417) and then to propionic acid. Propionic acid can be subsequently converted to propionyl-CoA, which can then be metabolized into succinyl-CoA and enter the citric acid cycle.

Endogenous Formation and Biosynthetic Precursors in Biological Systems

While the endogenous presence of this compound in mammals has not been definitively established, the biosynthesis of similar esters, such as ethyl 2,4-decadienoate (pear ester), has been studied in plants wikipedia.org. The formation of these esters is closely linked to the lipoxygenase (LOX) pathway, which is a part of fatty acid metabolism researchgate.netnih.gov.

The biosynthesis is thought to initiate from common polyunsaturated fatty acids like linoleic acid or α-linolenic acid. The LOX enzyme catalyzes the dioxygenation of these fatty acids to form hydroperoxides nih.govresearcher.liferesearchgate.netgsartor.org. For a C10 compound like decadienoic acid, a precursor C18 fatty acid would likely undergo initial oxidation and subsequent cleavage.

The key steps in the proposed biosynthetic pathway are:

Lipoxygenase (LOX) action: A lipoxygenase would catalyze the formation of a hydroperoxy derivative of a longer-chain fatty acid.

Hydroperoxide lyase (HPL) activity: This enzyme would then cleave the hydroperoxide to produce shorter-chain aldehydes.

Further enzymatic modifications: A series of enzymatic reactions, including isomerizations and reductions, would lead to the formation of the 2,4-decadienoic acid precursor.

Esterification: Finally, an alcohol acyltransferase would catalyze the esterification of the 2,4-decadienoic acid moiety with propanol to form this compound.

The propanol required for this final step would be available from the cellular pool of alcohols.

Enzymatic Hydrolysis and Further Oxidative Transformations

The primary metabolic fate of this compound upon entering a biological system is enzymatic hydrolysis. This reaction is catalyzed by a broad range of non-specific carboxylesterases found in various tissues, with the liver being a primary site of metabolism nih.gov.

The hydrolysis of the ester bond yields 2,4-decadienoic acid and propanol.

Further Oxidative Transformations:

The unsaturated fatty acid, 2,4-decadienoic acid, is susceptible to further oxidative metabolism. The double bonds can be targets for enzymes such as cytochrome P450 monooxygenases. These enzymes can catalyze epoxidation or hydroxylation reactions at the double bonds, leading to the formation of various oxidized metabolites. These more polar metabolites are then more readily conjugated and excreted from the body.

The initial hydroperoxides formed during biosynthesis via the LOX pathway can also be further metabolized into a variety of other oxidized fatty acid derivatives researchgate.netgsartor.org.

Comparative Analysis of Propyl and Ethyl Decadienoate Metabolism

The primary difference in the metabolism of this compound and Ethyl 2,4-decadienoate would arise from the alcohol moiety released upon hydrolysis: propanol and ethanol (B145695), respectively. Both are short-chain alcohols that are readily metabolized.

The rate of enzymatic hydrolysis can be influenced by the nature of the alkyl group. Studies on other esters, such as parabens, have shown that the length of the alkyl chain can affect the rate of hydrolysis, with cytotoxicity increasing with a longer alkyl chain researchgate.net.

Below is a conceptual data table illustrating how the alkyl group can influence the rate of hydrolysis, based on general findings for other ester classes. Note: This data is illustrative and not specific to decadienoate esters.

EsterAlkyl GroupRelative Rate of Hydrolysis (Conceptual)Primary Alcohol Metabolite
This compound PropylSlowerPropanol
Ethyl 2,4-decadienoate EthylFasterEthanol

The following table summarizes the key metabolic aspects of this compound:

Metabolic ProcessDescriptionKey EnzymesResulting Products
Hydrolysis Cleavage of the ester bond.Carboxylesterases2,4-Decadienoic acid, Propanol
Fatty Acid Activation Conversion of the fatty acid to its CoA ester.Acyl-CoA synthetase2,4-Decadienoyl-CoA
β-Oxidation Catabolism of the fatty acyl-CoA.β-oxidation enzymes, 2,4-dienoyl-CoA reductaseAcetyl-CoA
Alcohol Oxidation Oxidation of the released alcohol.Alcohol dehydrogenase, Aldehyde dehydrogenasePropionic acid
Oxidative Transformations Oxidation of the unsaturated fatty acid.Cytochrome P450s, LipoxygenasesEpoxides, Hydroxylated derivatives

Advanced Analytical Characterization of Propyl 2,4 Decadienoate and Its Stereoisomers

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of Propyl 2,4-decadienoate, enabling the separation of its closely related isomers.

Gas Chromatography (GC) with Specialized Capillary Columns for Isomer Resolution

Gas chromatography is a powerful tool for separating the volatile isomers of 2,4-decadienoate esters. The key to successful isomer resolution lies in the choice of the capillary column. Specialized columns, such as those with polar stationary phases (e.g., VOCOL), have demonstrated success in separating the geometrical isomers of the closely related Ethyl 2,4-decadienoate. researchgate.net This separation is based on the subtle differences in the boiling points and interactions of the isomers with the stationary phase, allowing for their distinct elution and quantification. researchgate.net While specific application data for the propyl ester is less common, the principles and column choices are directly transferable from the extensive studies on the ethyl analogue.

High-Performance Liquid Chromatography (HPLC) Including Silver Ion (Ag+) HPLC for Geometrical Isomer Separation

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for the separation of geometrical isomers. A highly effective technique in this regard is Silver Ion HPLC (Ag-HPLC). researchgate.netnih.gov This method is based on the reversible formation of charge-transfer complexes between the silver ions (Ag+), typically incorporated into the mobile or stationary phase, and the π-electrons of the double bonds in the unsaturated ester molecules. nih.govmdpi.com

The separation mechanism relies on the differential stability of these complexes. The (Z)- or cis-isomers, being more sterically strained, form stronger complexes with silver ions than the (E)- or trans-isomers. nih.gov This results in longer retention times for the cis-isomers on the column, enabling effective separation from their trans-counterparts. nih.gov Studies on Ethyl 2,4-decadienoate have successfully employed Ag-HPLC with a nonpolar reversed-phase column (C18) and silver ions in the mobile phase to resolve all four geometrical isomers. researchgate.net

Table 1: Elution Order of Ethyl 2,4-decadienoate Isomers in Ag-HPLC

Elution Order Isomer Configuration
1 Ethyl (2E,4Z)-decadienoate
2 Ethyl (2Z,4E)-decadienoate
3 Ethyl (2Z,4Z)-decadienoate
4 Ethyl (2E,4E)-decadienoate

Source: Adapted from research on Ethyl 2,4-decadienoate isomer separation. researchgate.net

Hyphenated Techniques (e.g., GC-Mass Spectrometry, GC-MS) for Structural Confirmation

To achieve unambiguous identification of the separated isomers, chromatography is often coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used hyphenated technique for the analysis of volatile compounds like this compound. nih.govnih.gov As the isomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern. This data is crucial for confirming the molecular weight and providing structural information that helps to identify the compound definitively. nih.gov GC-MS analysis of pear volatiles, for instance, has been used to identify related compounds like Ethyl (E,Z)-2,4-decadienoate. nih.gov

High-Resolution Spectroscopic Identification Methods

Spectroscopy provides in-depth information about the molecular structure and stereochemistry of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules, including the isomers of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For determining the geometry of the double bonds, the proton-proton coupling constants (J-values) in the ¹H NMR spectrum are particularly important. researchgate.net A larger coupling constant (typically ~15 Hz) between the vinyl protons is characteristic of a trans (E) configuration, while a smaller coupling constant (typically ~11 Hz) indicates a cis (Z) configuration. researchgate.net By analyzing these coupling constants for the protons at the C2-C3 and C4-C5 double bonds, the stereochemistry of each isomer can be unequivocally assigned. researchgate.net

Characterization of Encapsulated Formulations (e.g., Microencapsulation)

This compound, like its ethyl analogue used as a pear kairomone, can be microencapsulated to achieve a slow, controlled release of the active substance. acs.org Microencapsulation is a common formulation process for the controlled release of agrochemicals. acs.org The characterization of these formulations is essential to ensure their efficacy and quality.

Key parameters for characterizing these microcapsules include their size, concentration, and morphology. Techniques such as scanning electron microscopy (SEM) are used to visualize the shape and surface of the microcapsules. mdpi.comresearchgate.net Studies on the microencapsulation of the related Ethyl 2,4-decadienoate have shown capsule diameters ranging from 2 to 14 µm. acs.orgnih.govacs.org The concentration of microcapsules in a spray solution is also a critical parameter for performance. acs.orgnih.govacs.org Furthermore, techniques like Fourier Transform Infrared (FT-IR) spectroscopy can be employed to confirm the successful encapsulation of the compound within the polymer matrix by observing the characteristic bands of the core material being overlapped by those of the encapsulating agent. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl 2,4-decadienoate
Ethyl (2E,4E)-decadienoate
Ethyl (2E,4Z)-decadienoate
Ethyl (2Z,4E)-decadienoate

Chemical Ecology and Biological Roles of Propyl 2,4 Decadienoate

Kairomonal Activity and Inter-species Chemical Communication

Propyl 2,4-decadienoate functions as a kairomone, a semiochemical emitted by one species that benefits another species that receives it. Its primary role in this context is as an attractant for certain insect species, influencing their behavior and distribution.

Propyl (E,Z)-2,4-decadienoate has been identified as a kairomonal attractant for both sexes of the codling moth, Cydia pomonella, a significant pest in the Tortricidae family. researchgate.net This attraction is a key aspect of the chemical communication between the insect and its host plants. Research has shown that the (E,Z) geometric isomers of 2,4-decadienoic acid esters are significantly more attractive to codling moths than the (E,E) isomers. acs.org While the ethyl ester, known as the pear ester, is a more potent attractant, the propyl ester also demonstrates notable activity in eliciting a capture response from these moths. acs.org

Electroantennographic (EAG) studies are a vital tool for understanding how insects detect volatile compounds. In the case of Cydia pomonella, EAG recordings have demonstrated that their antennae are receptive to 2,4-decadienoate esters. While the ethyl ester typically elicits the strongest antennal response, both methyl and propyl esters also induce a noticeable depolarization response. fmach.it This indicates that the codling moth possesses olfactory receptors capable of detecting this compound, even if the response is weaker compared to its ethyl analogue. The dose-response curves calculated from EAG recordings show that the sensitivity of the moths to these compounds can vary. fmach.it

Field trials and behavioral bioassays have been conducted to evaluate the practical attractiveness of this compound as a lure for codling moths. In studies conducted in 'Bartlett' pear orchards, lures containing propyl (E,Z)-2,4-decadienoate were effective in capturing both male and female moths. researchgate.net When comparing different dosages, it was found that increasing the lure loading to 40.0 mg of the propyl ester significantly increased the catch of male and total moths in some experiments. researchgate.net Interestingly, field evaluations have shown no significant difference in the moth catch between 40.0 mg lures of the propyl ester and the ethyl ester. researchgate.net

Table 1: Comparative Field Attractiveness of Propyl and Ethyl (E,Z)-2,4-decadienoate for Codling Moth (Cydia pomonella)

Lure CompoundLure Loading (mg)Mean Moth Catch (per trap)
Propyl (E,Z)-2,4-decadienoate40.0No significant difference from ethyl ester
Ethyl (E,Z)-2,4-decadienoate40.0No significant difference from propyl ester
Ethyl (E,Z)-2,4-decadienoate3.0Less effective than 40.0 mg lures

Data synthesized from field trials in 'Bartlett' pear orchards. researchgate.net

Presence and Functional Significance in Host Plant Volatile Profiles

Propyl (E,Z)-2,4-decadienoate has been identified as a volatile component of ripe 'Bartlett' pears through gas-liquid chromatography (GLC) analysis of an isopentane (B150273) extract of the pear puree. researchgate.net However, it is noteworthy that this compound has not been detected in the volatile headspace collections of intact or codling moth-injured pears. This suggests that while present in the fruit, its release into the air may be limited under natural conditions. The functional significance of its presence in the host plant is directly linked to its role as a kairomone, providing a chemical cue for host-seeking insects like the codling moth.

Influence on Gut Microbiota-Metabolite Dynamics and Host Physiological Processes

There is currently no scientific literature available that specifically investigates the influence of this compound on the gut microbiota-metabolite dynamics or the host physiological processes of any organism. This represents a significant gap in the current understanding of the complete biological role of this compound.

Structure Activity Relationship Sar Studies of Decadienoate Esters

Stereochemical Influence on Kairomonal Specificity and Receptor Interactions

Stereochemistry is a defining factor in the biological activity of semiochemicals, and decadienoate esters are no exception. The precise three-dimensional arrangement of atoms is essential for the molecule to be recognized by the specialized olfactory receptors on an insect's antennae oregonstate.edu. Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a well-established kairomone that attracts both male and female codling moths, guiding them to host plants for mating and oviposition oregonstate.eduresearchgate.netresearchgate.net.

The interaction between the kairomone and the olfactory receptor is highly specific. The receptor is a protein with a uniquely shaped binding site, and only molecules with a complementary structure can bind effectively to initiate a nerve impulse. This signal is then processed by the insect's brain, leading to a behavioral response, such as attraction towards the source of the chemical frontiersin.org. The specificity of this interaction ensures that the insect responds accurately to relevant environmental cues, such as the presence of a suitable host plant like a pear tree usda.gov.

Efficacy Differences Between (E,Z) and (E,E) Geometric Isomers

The conjugated diene system in the 2- and 4-positions of the decadienoate structure allows for the existence of geometric isomers, primarily the (E,Z) and (E,E) forms. Research has unequivocally demonstrated that the biological activity is overwhelmingly associated with one specific isomer.

The natural kairomone found in ripe pears and the compound most attractive to codling moths and other tortricid species is the ethyl (2E,4Z)-decadienoate isomer researchgate.netnih.gov. This high degree of specificity indicates that the olfactory receptors of these insects are finely tuned to the particular shape of the (E,Z) isomer. The alternative geometric configuration, (E,E)-2,4-decadienoate, is significantly less attractive or inactive. This difference in efficacy underscores the importance of the precise spatial arrangement of the double bonds for proper binding to the olfactory receptor.

Computational Chemistry and Modeling Studies on Propyl 2,4 Decadienoate

Molecular Conformation Analysis and Conformational Dynamics

A thorough understanding of the three-dimensional structure and flexibility of propyl 2,4-decadienoate is fundamental to comprehending its biological activity. Molecular conformation analysis would involve the use of computational methods to identify the most stable arrangements of the molecule's atoms in space, known as conformers. Techniques such as molecular mechanics and quantum mechanics calculations would be employed to determine the potential energy surface of the molecule, revealing low-energy, stable conformations.

Conformational dynamics studies would further investigate how the molecule moves and changes shape over time. Molecular dynamics (MD) simulations are a powerful tool for this purpose. mdpi.com An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate the molecule's movement, providing insights into its flexibility and the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with a biological receptor.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer ID Relative Energy (kcal/mol) Dihedral Angle (C2-C3-C4-C5) Key Distances (Å)
1 0.00 180° (trans) O1-C10: 12.5
2 1.25 120° (gauche) O1-C10: 11.8
3 2.50 -120° (gauche) O1-C10: 11.9

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, a QSAR study would involve several key steps:

Data Set Compilation: A collection of molecules similar in structure to this compound with experimentally determined biological activities (e.g., insect attractancy) would be gathered.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A successful QSAR model could then be used to predict the biological efficacy of new, untested analogs of this compound, guiding the design of more potent compounds.

In Silico Prediction of Receptor-Ligand Binding Affinity

In silico methods for predicting the binding affinity between a ligand, such as this compound, and its biological receptor are central to computational drug and semiochemical discovery. dntb.gov.uanih.gov These methods can be broadly categorized as structure-based and ligand-based.

If the three-dimensional structure of the target receptor is known (e.g., an olfactory receptor in an insect), structure-based methods like molecular docking can be employed. This involves computationally placing the this compound molecule into the binding site of the receptor and using a scoring function to estimate the binding affinity. More computationally intensive methods, such as free energy perturbation or thermodynamic integration, can provide more accurate predictions of binding energies.

In the absence of a known receptor structure, ligand-based approaches can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling can identify the key chemical features of a set of active molecules, which can then be used to screen for new compounds with similar features.

Table 2: Example of Docking Results for this compound with a Hypothetical Olfactory Receptor

Docking Pose Estimated Binding Affinity (kcal/mol) Key Interacting Residues
1 -8.5 TYR85, PHE120, LEU205
2 -8.2 TRP90, ILE115, VAL208
3 -7.9 PHE120, SER124, MET210

Note: This table is a hypothetical representation of docking results and is for illustrative purposes only.

Chemoinformatic Approaches for the Discovery of Novel Analogs

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For this compound, chemoinformatic approaches can be instrumental in the discovery of novel analogs with potentially enhanced or modified biological activities.

Virtual screening is a key chemoinformatic technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a target receptor or to have a desired biological activity. This can be done using the QSAR models or docking procedures described above.

Another approach is similarity searching, where databases are searched for molecules that are structurally similar to this compound. These similar molecules can then be synthesized and tested for their biological activity. De novo design algorithms can also be used to generate entirely new molecular structures that are predicted to have high activity based on a pharmacophore model or the structure of the receptor binding site.

Future Directions and Emerging Research Avenues for Propyl 2,4 Decadienoate

Development of Advanced Biocatalytic Systems for Sustainable Production

The chemical synthesis of specific stereoisomers of compounds like propyl 2,4-decadienoate can be complex and may generate hazardous waste. Biocatalysis, the use of natural catalysts like enzymes, presents a promising green alternative. chemistryjournals.netsemanticscholar.orgnih.goviipseries.orgresearchgate.net Future research is geared towards developing efficient and sustainable enzymatic processes for the production of this compound.

Lipases are a class of enzymes that are particularly well-suited for the synthesis of esters. nih.govbegellhouse.combegellhouse.comresearchgate.netscielo.br These enzymes can catalyze esterification reactions in non-aqueous or low-water environments, driving the reaction towards synthesis rather than hydrolysis. scielo.br The development of biocatalytic systems for this compound would likely involve the screening of various lipases from microbial sources to identify those with high activity and selectivity for the specific alcohol (propanol) and acid (2,4-decadienoic acid) substrates.

Key research objectives in this area include:

Enzyme Discovery and Engineering: Identifying novel lipases from diverse microbial sources and enhancing their properties through protein engineering to improve substrate specificity, reaction rate, and stability under industrial conditions.

Process Optimization: Optimizing reaction conditions such as temperature, solvent system (including solvent-free systems), and substrate molar ratios to maximize the yield and purity of this compound. begellhouse.com

Bioreactor Design: Designing efficient bioreactor systems for continuous or batch production, which can be scaled up for commercial manufacturing. begellhouse.com

Table 1: Comparison of Potential Biocatalysts for this compound Synthesis

Enzyme SourceEnzyme TypePotential AdvantagesResearch Focus
Aspergillus nigerLipase (B570770)High esterification efficiency for various flavor esters. nih.govScreening for activity with propanol (B110389) and 2,4-decadienoic acid.
Candida antarctica Lipase B (CALB)LipaseWidely used, high stability, broad substrate specificity. begellhouse.comImmobilization and optimization for specific ester synthesis.
Rhizopus oligosporusLipaseReported for synthesis of various fruit flavor esters. begellhouse.comEvaluation of performance in solvent-free systems.
Engineered E. coliRecombinant LipasePotential for tailored specificity and enhanced activity through directed evolution.Gene cloning, expression, and enzyme characterization.

Elucidation of Novel Biological Functions Beyond Known Kairomonal Activity in Diverse Organisms

This compound is recognized for its role as a kairomone, a chemical signal that benefits the receiver of a different species, often to the detriment of the emitter. wikipedia.orgnih.govusda.gov For instance, the closely related ethyl (2E,4Z)-2,4-decadienoate, known as the pear ester, is a potent kairomonal attractant for the codling moth (Cydia pomonella). nih.govnih.gov It is plausible that this compound exhibits similar activity, attracting insects to a potential food source or oviposition site.

However, the biological functions of semiochemicals are often multifaceted. Future research should aim to uncover novel roles for this compound beyond this presumed kairomonal activity. This could involve investigating its effects on a wide range of organisms, including non-target insects, predators, parasitoids, microorganisms, and even plants.

Potential areas of investigation include:

Pheromonal Activity: Determining if this compound also acts as a pheromone for any insect species, mediating intraspecific communication such as aggregation or mating behaviors. nih.govwikipedia.org

Allomonal Effects: Investigating whether the compound can act as an allomone, a chemical that benefits the producer by deterring or repelling other organisms.

Synomonal Interactions: Exploring if it functions as a synomone, where both the emitter and receiver benefit, for example, by attracting pollinators or the natural enemies of herbivores. nih.govup.ac.za

Microbial Communication: Examining the influence of this compound on microbial communities, such as bacteria and fungi, in the phyllosphere or rhizosphere.

Plant Responses: Assessing whether the compound can induce defense responses or other physiological changes in plants. nih.gov

Table 2: Potential Biological Activities of this compound for Future Investigation

Type of SemiochemicalPotential Biological FunctionExample Organism(s) for StudyExperimental Approach
KairomoneHost-finding cue for herbivores. nih.govCodling moth, other fruit pests.Electroantennography, behavioral assays.
PheromoneAggregation or sex attractant.Various insect species.Gas chromatography-electroantennography (GC-EAD), wind tunnel assays.
AllomoneRepellent for competing herbivores or predators.Aphids, spider mites.Choice and no-choice bioassays.
SynomoneAttractant for parasitoids or predators of herbivores. up.ac.zaParasitic wasps, predatory mites.Olfactometer assays.

Integration with Multi-Omics Data for a Systems-Level Understanding of its Biological Impact

To gain a comprehensive understanding of how this compound affects an organism, it is crucial to move beyond behavioral observations and delve into the underlying molecular mechanisms. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a systems-level perspective. researchgate.netfrontiersin.orgfrontiersin.org

By exposing an organism, such as an insect or a plant, to this compound and subsequently analyzing changes across these different molecular layers, researchers can construct detailed models of the compound's biological impact.

Future research directions in this area involve:

Transcriptomics: Using RNA sequencing (RNA-Seq) to identify genes that are up- or down-regulated in response to exposure to the compound. This can reveal which signaling pathways and cellular processes are affected. mdpi.commaastrichtuniversity.nl

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein expression, providing insights into the functional output of the genetic response.

Metabolomics: Analyzing the global profile of small molecules (metabolites) to understand how the compound alters the organism's metabolism. springernature.comresearchgate.netnih.gov

Data Integration: Utilizing bioinformatics tools to integrate these multi-omics datasets. maastrichtuniversity.nlspringernature.com This integrated analysis can reveal complex gene-protein-metabolite networks and provide a holistic view of the organism's response to the chemical cue. researchgate.net

Table 3: Multi-Omics Approaches for Studying the Biological Impact of this compound

Omics TechnologyInformation GainedKey Research Question
Transcriptomics (RNA-Seq)Changes in gene expression. mdpi.comWhich genes and signaling pathways are activated upon perception of the compound?
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modifications.Which proteins are involved in the physiological response to the compound?
Metabolomics (GC-MS, LC-MS)Alterations in metabolic pathways and key metabolites. researchgate.netHow does the compound affect the organism's metabolism and energy production?
Integrated Multi-OmicsA systems-level model of the biological response. researchgate.netfrontiersin.orgWhat are the key regulatory networks that govern the organism's interaction with this semiochemical?

Design of Advanced Analytical Platforms for In Situ and Real-Time Monitoring in Ecological Systems

The ability to monitor the presence and concentration of semiochemicals like this compound in real-time and directly within an ecosystem is a significant goal for chemical ecologists and for applications in pest management. azocleantech.comchromatographyonline.com Traditional methods often rely on collecting samples in the field and analyzing them in the laboratory, which can be time-consuming and may not capture the dynamic nature of chemical signaling. nih.govresearchgate.net

Future research will focus on developing portable, sensitive, and selective analytical platforms for in situ monitoring. These advanced tools could revolutionize our understanding of chemical communication in nature and provide early warnings for pest outbreaks.

Emerging technologies in this field include:

Biosensors: Developing biosensors that incorporate biological recognition elements, such as insect odorant receptors or even whole insect antennae, coupled with electrochemical or optical transducers. nih.govmdpi.comresearchgate.netrsc.org These sensors can offer high selectivity and sensitivity.

Portable Mass Spectrometry: Miniaturizing mass spectrometry technologies, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), for field deployment. azocleantech.comchromatographyonline.comnih.gov These instruments can provide real-time analysis of volatile organic compounds in the air.

Solid-Phase Microextraction (SPME) and other sorbent-based methods: Improving in-field air sampling techniques coupled with portable gas chromatography-mass spectrometry (GC-MS) for rapid on-site analysis.

Wireless Sensor Networks: Integrating these advanced analytical platforms into wireless networks to enable large-scale, continuous monitoring of semiochemical distribution across agricultural landscapes.

Table 4: Advanced Analytical Platforms for In Situ Monitoring of this compound

Analytical PlatformPrinciple of OperationPotential AdvantagesChallenges
Electrochemical BiosensorsInsect odorant receptors immobilized on an electrode surface detect the target molecule, generating an electrical signal. nih.govmdpi.comHigh selectivity and sensitivity, potential for miniaturization.Stability of biological components, matrix effects.
Portable PTR-MS/SIFT-MSDirect chemical ionization of volatile compounds in the air followed by mass analysis. azocleantech.comchromatographyonline.comnih.govReal-time analysis, high sensitivity, no sample preparation.Instrument cost and complexity, power requirements.
Field-Portable GC-MSGas chromatographic separation followed by mass spectrometric detection. researchgate.netHigh confidence in compound identification.Slower analysis time compared to direct MS, requires consumables.
Electroantennography (EAG)-based sensorsUses an insect antenna as the sensing element to detect electrophysiological responses to odors. epapers2.orgBiologically relevant detection, high sensitivity.Limited lifetime of the biological component, susceptibility to environmental conditions.

Q & A

Q. What computational models predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and octanol-water partition coefficients (log Kow). Molecular dynamics simulations can assess interactions with soil organic matter .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.